molecular formula C20H16F6N4O2S B2477082 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 320417-87-6

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No. B2477082
CAS RN: 320417-87-6
M. Wt: 490.42
InChI Key: NNOGRRAPWJMZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of fluoroquinolone, a class of synthetic antimicrobial agents . Fluoroquinolones are broadly and effectively used in clinics for infectious diseases . They possess excellent activities against Gram-negative bacteria and relatively moderate activities against Gram-positive bacteria .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar fluoroquinolone derivatives with piperazinyl moieties at the C7 position have been synthesized and their inhibition of bacterial pathogens has been studied .

Scientific Research Applications

Antibacterial Activity and Efflux Pump Inhibition

Studies have shown that 1,8-naphthyridine derivatives, such as 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine, demonstrate potential antibacterial activity. Particularly, these compounds have been evaluated for their ability to inhibit efflux pumps in multi-resistant Staphylococcus aureus strains. The inhibition of TetK and MepA efflux pumps by these derivatives suggests their role in overcoming bacterial resistance mechanisms (Oliveira-Tintino et al., 2020), (Oliveira-Tintino et al., 2021).

Anticancer Potential

1-Benzhydryl-sulfonyl-piperazine derivatives, closely related to this compound, have been explored for their efficacy in inhibiting breast cancer cell proliferation. These studies indicate a potential avenue for the use of similar compounds in cancer therapy, particularly in targeting specific cell lines like MDA-MB-231 (Kumar et al., 2007).

Antimicrobial Activity

The synthesis and evaluation of 1,8-naphthyridine derivatives have shown marked activity against Mycobacterium tuberculosis, suggesting their potential role as antimycobacterial agents. This highlights the versatility of these compounds in addressing different types of microbial infections (Ferrarini et al., 1998).

Serotonin Receptor Antagonism

Compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, closely related to the chemical , have been evaluated for their role as serotonin 5-HT3 receptor antagonists. This suggests a potential application in the treatment of conditions influenced by serotonin levels, such as gastrointestinal disorders (Mahesh et al., 2004).

Crystal Structure and Molecular Docking

Research on similar compounds has delved into their crystal structures and molecular docking, providing insights into their molecular interactions and potential pharmacological applications. Understanding these aspects is crucial for drug design and synthesis (Kumar et al., 2007).

properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGRRAPWJMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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